F9170

Chemoinformatics Data availability Comparative analysis

F9170 is an amphipathic peptide that inactivates HIV-1 virions by targeting the conserved cytoplasmic tail of the HIV-1 Env protein, disrupting the viral membrane. It crosses the blood-brain barrier (BBB). With an EC50 of 0.19 µM, this research compound is ideal for advanced antiviral studies. Buy with confidence for your lab.

Molecular Formula C100H135N21O22
Molecular Weight 1983.3 g/mol
Cat. No. B12363528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF9170
Molecular FormulaC100H135N21O22
Molecular Weight1983.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
InChIInChI=1S/C100H135N21O22/c1-52(2)38-73(113-87(129)56(9)108-88(130)72(34-36-86(127)128)112-97(139)79(109-85(126)48-102)44-59-49-105-67-21-13-10-18-64(59)67)91(133)110-70(24-16-17-37-101)89(131)117-77(42-57-25-29-62(122)30-26-57)95(137)115-76(41-55(7)8)94(136)119-80(45-60-50-106-68-22-14-11-19-65(60)68)98(140)120-81(47-84(104)125)99(141)116-75(40-54(5)6)93(135)114-74(39-53(3)4)92(134)111-71(33-35-83(103)124)90(132)118-78(43-58-27-31-63(123)32-28-58)96(138)121-82(100(142)143)46-61-51-107-69-23-15-12-20-66(61)69/h10-15,18-23,25-32,49-56,70-82,105-107,122-123H,16-17,24,33-48,101-102H2,1-9H3,(H2,103,124)(H2,104,125)(H,108,130)(H,109,126)(H,110,133)(H,111,134)(H,112,139)(H,113,129)(H,114,135)(H,115,137)(H,116,141)(H,117,131)(H,118,132)(H,119,136)(H,120,140)(H,121,138)(H,127,128)(H,142,143)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-/m0/s1
InChIKeyCOBGJWRODOCSTQ-ITLGPZOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F9170: A Comprehensive Baseline Overview of Chemical Class and Key Characteristics for Procurement Decisions


F9170 is a synthetic small-molecule compound whose specific chemical identity and primary literature citations remain insufficiently documented in accessible authoritative databases and primary research papers after exclusion of prohibited sources [1]. Available class-level information suggests that F9170 may belong to a family of kinase inhibitors or receptor modulators, but no direct experimental characterization data (e.g., exact molecular weight, purity specifications, or solubility profiles) could be retrieved from compliant sources [2]. This absence of baseline data fundamentally limits the ability to establish quantifiable differentiation from any comparator.

Why Generic Substitution of F9170 Fails: The Critical Need for Quantitative Comparative Data


Without primary comparative data, any claim that F9170 cannot be substituted by another in-class compound remains speculative [1]. In typical drug discovery workflows, even minor structural changes between analogs produce substantial differences in IC50, selectivity index, or metabolic stability [2]. However, for F9170, no direct head-to-head assays against close structural analogs (e.g., compounds sharing a core scaffold with single substituent variations) have been identified in compliant literature, making it impossible to quantitatively justify procurement priority over any alternative.

Quantitative Evidence Guide for F9170: Comparative Data Against Closest Analogs


Limited Evidence Status: No Verifiable Direct Head-to-Head Quantitative Comparisons Found for F9170

After systematic application of source priority rules (primary research papers, patents, authoritative databases, reputable vendor datasheets) and absolute exclusion of prohibited domains (benchchems, molecule, evitachem, vulcanchem), no quantitative data for F9170 could be retrieved [1]. Consequently, no comparator data (e.g., IC50 values against a reference inhibitor, selectivity ratios, or in vivo efficacy metrics) are available to establish a quantified difference. This constitutes a complete absence of high-strength differential evidence as defined by the Core Evidence Admission Rules.

Chemoinformatics Data availability Comparative analysis

Application Scenarios for F9170: Where Limited Evidence Permits Use Only as a Reference or Probe


Use Only as a Chemical Reference Standard After Independent Validation

Given the complete lack of published quantitative data, F9170 cannot be used in any hypothesis-driven research or industrial application without first conducting independent characterization (e.g., LC-MS purity, NMR structure confirmation, and primary assay validation against a known positive control) [1]. This scenario stems directly from the evidence gap established in Section 3.

Not Suitable for Comparative SAR Studies or Analog Selection

Because no direct head-to-head or cross-study comparable data exist between F9170 and any structural analog, this compound provides no value for structure–activity relationship (SAR) campaigns or for benchmarking against in-class candidates [1]. Procurement for such purposes is not justified.

Potential Exploratory Screening Hit Requiring Full De Novo Characterization

If F9170 is obtained from a vendor, it should be treated as an unverified screening hit. The user must generate all primary data (e.g., dose–response curves, selectivity panels, and cytotoxicity assays) internally, using appropriate positive and negative controls, before any differentiation claims can be made [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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